Piperazin-1-yl-o-tolyl-methanone hydrochloride
Overview
Description
Piperazin-1-yl-o-tolyl-methanone hydrochloride is a chemical compound characterized by its molecular structure, which includes a piperazine ring, an o-tolyl group, and a methanone group
Mechanism of Action
Target of Action
Piperazin-1-yl-o-tolyl-methanone hydrochloride primarily targets the Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
This compound acts as a reversible inhibitor of MAGL . It binds to the MAGL enzyme, temporarily inhibiting its function . This inhibition prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to increased levels of 2-AG in the body .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid system . By inhibiting MAGL, the compound increases the concentration of 2-AG, one of the main endocannabinoids. This leads to enhanced activation of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes .
Result of Action
The inhibition of MAGL by this compound leads to an increase in 2-AG levels, enhancing the activation of cannabinoid receptors . This can result in various effects depending on the tissues where these receptors are activated. For instance, in cancer cells, it has shown promising antiproliferative activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-1-yl-o-tolyl-methanone hydrochloride typically involves the reaction of piperazine with o-tolylmethanone under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Piperazin-1-yl-o-tolyl-methanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Piperazin-1-yl-o-tolyl-methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Piperazin-1-yl-methanone
Piperazin-1-yl-o-tolyl-methanone
Piperazin-1-yl-m-tolyl-methanone
Uniqueness: Piperazin-1-yl-o-tolyl-methanone hydrochloride is unique in its specific structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2-methylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-10-4-2-3-5-11(10)12(15)14-8-6-13-7-9-14;/h2-5,13H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDVFPDZJANQRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375163 | |
Record name | Piperazin-1-yl-o-tolyl-methanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691394-24-8 | |
Record name | Piperazin-1-yl-o-tolyl-methanone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40375163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 691394-24-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.